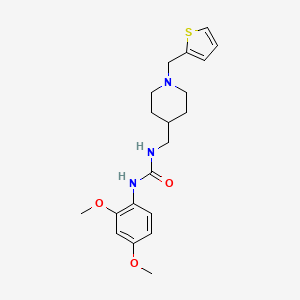

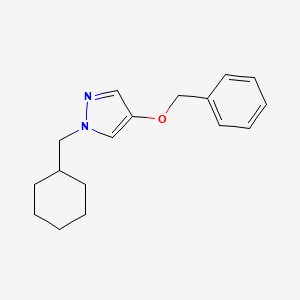

N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic drug . It is a selective cyclooxygenase-2 (COX-2) inhibitor .

Synthesis Analysis

The synthesis of 4-Acetamidophenol involves various steps and reagents . The process can be challenging due to the poor solubility of 4-aminophenol in certain solvents . Changing the solvent to ethyl acetate can reduce the toxicity of the solvent .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2 .Chemical Reactions Analysis

The reactivities of different carbonyl groups affect their function in many biomolecules . A practical class, the two-step synthesis of paracetamol, has been devised to illustrate the electrophilic reactivities of carbonyls .Physical And Chemical Properties Analysis

The molecular weight of 4-Acetamidophenol is 151.16 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 387.8±25.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Analgesic and Anti-Inflammatory Properties

4-Acetamidophenol is a cyclooxygenase inhibitor and a widely used analgesic. Its primary application lies in pain management. By inhibiting the production of prostaglandins, it reduces pain and inflammation. It is a key component in medications like acetaminophen (paracetamol) , commonly found in over-the-counter pain relievers such as Tylenol .

Anti-Infectant and Antipyretic Effects

Due to its antipyretic properties, 4-acetamidophenol helps reduce fever. Additionally, it exhibits mild anti-infectant activity. Researchers have explored its potential in treating infectious diseases, although it is not as potent as dedicated antibiotics .

Mecanismo De Acción

Propiedades

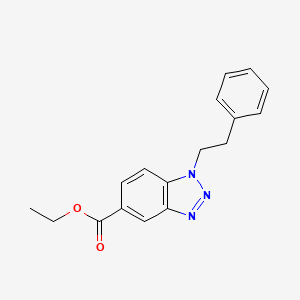

IUPAC Name |

N-(4-acetamidophenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-15(28)24-16-11-13-17(14-12-16)25-23(30)21-22(29)19-9-5-6-10-20(19)27(26-21)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPZDBUADAWVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

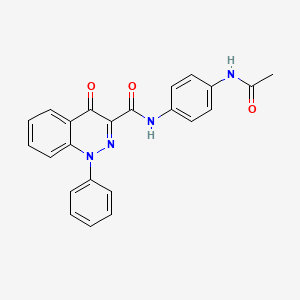

![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)

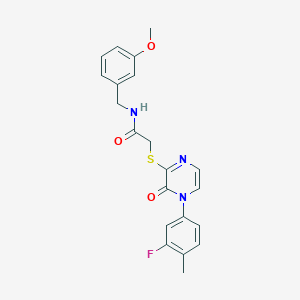

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)

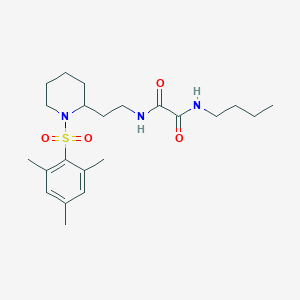

![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)